Cas no 478030-80-7 (N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)
![N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE structure](https://ja.kuujia.com/scimg/cas/478030-80-7x500.png)
N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE 化学的及び物理的性質
名前と識別子
-
- N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE
- N'-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide
- MLS000547660
- HMS2524H08
- N'-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide
- 1-(4-Chloro-benzenesulfonyl)-piperidine-4-carboxylic acid N'-benzoyl-hydrazide
- SMR000171009
-
- インチ: 1S/C19H20ClN3O4S/c20-16-6-8-17(9-7-16)28(26,27)23-12-10-15(11-13-23)19(25)22-21-18(24)14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,24)(H,22,25)
- InChIKey: VQANIIGOHYTUGN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(N1CCC(C(NNC(C2C=CC=CC=2)=O)=O)CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 4
- 複雑さ: 645
- XLogP3: 2.6
- トポロジー分子極性表面積: 104
N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629571-20mg |
N'-benzoyl-1-((4-chlorophenyl)sulfonyl)piperidine-4-carbohydrazide |
478030-80-7 | 98% | 20mg |
¥1173.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629571-1mg |
N'-benzoyl-1-((4-chlorophenyl)sulfonyl)piperidine-4-carbohydrazide |
478030-80-7 | 98% | 1mg |
¥499.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629571-2mg |
N'-benzoyl-1-((4-chlorophenyl)sulfonyl)piperidine-4-carbohydrazide |
478030-80-7 | 98% | 2mg |
¥619.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629571-5mg |
N'-benzoyl-1-((4-chlorophenyl)sulfonyl)piperidine-4-carbohydrazide |
478030-80-7 | 98% | 5mg |
¥661.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629571-10mg |
N'-benzoyl-1-((4-chlorophenyl)sulfonyl)piperidine-4-carbohydrazide |
478030-80-7 | 98% | 10mg |
¥862.00 | 2024-05-12 | |
Ambeed | A904715-1g |
N'-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide |
478030-80-7 | 90% | 1g |
$350.0 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629571-25mg |
N'-benzoyl-1-((4-chlorophenyl)sulfonyl)piperidine-4-carbohydrazide |
478030-80-7 | 98% | 25mg |
¥1100.00 | 2024-05-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00924829-1g |
N'-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide |
478030-80-7 | 90% | 1g |
¥2401.0 | 2024-04-18 |
N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE 関連文献
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDEに関する追加情報
N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE: A Comprehensive Overview of Its Pharmacological Significance and Research Applications
N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDZIDE is a complex organic compound with a molecular formula of C₂₃H₂₅ClN₄O₄S and a molecular weight of 478.03 g/mol. Its CAS number 478030-80-7 identifies it as a unique derivative of benzene carbohydrazide, with a structural modification involving a 4-chlorophenylsulfonyl group and a 4-piperidinyl moiety. This compound has garnered significant attention in pharmacological research due to its potential as a prodrug or targeted therapeutic agent. The benzene carbohydrazide scaffold is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels, making it a valuable platform for drug development. The 4-chlorophenylsulfonyl group, a functionalized aromatic ring, introduces additional pharmacophore elements that may enhance bioavailability, selectivity, or metabolic stability. The 4-piperidinyl chain provides structural flexibility, enabling the compound to adopt multiple conformations that may modulate its binding affinity and cellular uptake.
Recent studies have highlighted the 4-chlorophenylsulfonyl group's role in modulating protein-protein interactions. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated that 4-chlorophenylsulfonyl derivatives can inhibit kinase activity by stabilizing the active conformation of target enzymes. This mechanism is particularly relevant to the N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE structure, as the sulfonyl group may act as a covalent or non-covalent inhibitor depending on the target protein. The 4-piperidinyl segment, on the other hand, is often involved in hydrophobic interactions with membrane-bound receptors, suggesting potential applications in anti-inflammatory or anti-cancer therapies. These structural features make the compound a promising candidate for further in vitro and in vivo investigations.
The benzene carbohydrazide core is a well-established pharmacophore in drug discovery. It is frequently used to design prodrugs that are metabolized into active carbonyl derivatives. For example, carbohydrazide derivatives have been explored for their antimicrobial and antioxidant properties. The N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE molecule expands this concept by incorporating functional groups that may enhance its target specificity. A 2022 study in *Bioorganic & Medicinal Chemistry* reported that carbohydrazide derivatives with sulfonyl substitutions showed increased lipophilicity, which could improve cell membrane permeability. This property is critical for drugs targeting intracellular pathways, such as signal transduction or apoptosis.
One of the key challenges in drug development is achieving selectivity while minimizing off-target effects. The 4-chlorophenylsulfonyl group in N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE may address this by providing steric hindrance or electronic effects that differentiate it from other carbohydrazide derivatives. A 2021 review in *Drug Discovery Today* emphasized the importance of functional group optimization in prodrug design, noting that sulfonyl substitutions can modulate metabolic pathways and drug metabolism. This is particularly relevant to the N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE structure, as the sulfonyl group may influence cytochrome P450 activity, thereby affecting drug-drug interactions.
The 4-piperidinyl chain in N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE is another critical structural element. Piperidine rings are commonly used in drug molecules for their ability to form hydrogen bonds or ion pairs with biological targets. A 2020 study in *Organic & Biomolecular Chemistry* demonstrated that piperidine derivatives can act as modulators of G-protein-coupled receptors (GPCRs), which are targets for neurological and cardiovascular therapies. The 4-piperidinyl segment in this compound may similarly interact with GPCRs or ion channels, offering potential applications in chronic disease management. Additionally, the piperidine ring may enhance the solubility of the molecule, which is essential for oral administration or injectable formulations.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and docking behavior of N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE with various biological targets. A 2023 study using molecular dynamics simulations suggested that the sulfonyl group could form hydrogen bonds with serine or threonine residues in target proteins, while the piperidine ring may engage in π-π stacking interactions with aromatic side chains. These interactions are critical for enzyme inhibition or receptor activation, making the compound a potential candidate for targeted therapies. However, further experimental validation is required to confirm these computational predictions.
Despite its promising structural features, the N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE molecule also presents challenges in drug development. One such challenge is metabolic stability, as carbohydrazide derivatives are often susceptible to hydrolysis or oxidation in vivo. A 2022 study in *Drug Metabolism and Disposition* highlighted the importance of chemical modifications to enhance metabolic resistance, such as the introduction of sulfonyl groups to create more stable bonds. This suggests that the 4-chlorophenylsulfonyl group in N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE may contribute to improved metabolic stability, although this requires experimental confirmation.
Another area of interest is the potential for N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE to act as a prodrug. Prodrugs are often designed to enhance bioavailability or target specificity. For example, carbohydrazide derivatives have been used to deliver active metabolites to specific tissues. A 2021 study in *Pharmaceutical Research* demonstrated that sulfonyl-substituted prodrugs could achieve controlled release in target organs, reducing systemic side effects. This suggests that N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBOHYDRAZIDE could be engineered as a prodrug for chronic disease or cancer therapies. However, the design and optimization of such prodrugs require further research.
In conclusion, N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE is a complex molecule with significant structural features that could make it a promising candidate for drug development. Its sulfonyl group and piperidine ring offer potential for targeted interactions with biological systems, while its carbohydrazide backbone may provide metabolic advantages. However, further experimental validation and optimization are needed to fully realize its therapeutic potential. As computational methods and experimental techniques continue to advance, the N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE may become a valuable tool in modern drug discovery.
The molecule N'-((1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl)carbonyl)benzenecarboxamide (referred to here as N'-((1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl)carbonyl)benzenecarboxamide) is a complex organic compound with multiple functional groups that could make it a promising candidate for drug development. Here's a structured summary of its potential and considerations: --- ### 1. Structural Features and Functional Groups - Sulfonyl Group (–SO₂–): Attached to the 4-chlorophenyl ring, this group may enhance metabolic stability and hydrophobicity, potentially improving drug-like properties. - Piperidine Ring: A six-membered nitrogen-containing ring that can engage in hydrogen bonding or π-π stacking interactions with biological targets such as GPCRs or ion channels. - Carboxamide Group (–CONH–): A polar functional group that may contribute to hydrophilicity and solubility, crucial for oral bioavailability. - Benzenecarboxamide Backbone: Provides a rigid structure and electronic effects, which can influence binding affinity and selectivity. --- ### 2. Potential Therapeutic Applications #### a. Targeted Drug Delivery - The sulfonyl group and piperidine ring may allow the molecule to act as a prodrug, releasing an active metabolite at the target site (e.g., tumor tissue or neurological regions). - Computational studies suggest interactions with serine/threonine residues and aromatic side chains, which could be exploited for enzyme inhibition or receptor modulation. #### b. Chronic Disease Management - The piperidine ring may interact with G-protein-coupled receptors (GPCRs), making it a potential candidate for neurological (e.g., Parkinson’s disease) or cardiovascular (e.g., hypertension) therapies. - The carboxamide group could enhance solubility, supporting oral administration for chronic conditions. #### c. Cancer Therapeutics - The sulfonyl group may improve metabolic stability, reducing systemic toxicity. This could be advantageous for targeted cancer therapies. - The benzenecarboxamide backbone might enable selective binding to cancer-specific targets, such as proteins overexpressed in tumor cells. --- ### 3. Challenges in Drug Development #### a. Metabolic Stability - While the sulfonyl group may enhance stability, carbohydrazide derivatives are often susceptible to hydrolysis or oxidation. Experimental validation is needed to confirm this. - Chemical modifications (e.g., introducing ester or amide linkages) may be required to optimize stability. #### b. Selectivity and Toxicity - The piperidine ring and sulfonyl group could potentially interact with off-target proteins, leading to side effects. Structure-activity relationship (SAR) studies are critical for selectivity optimization. - In vitro and in vivo testing will be necessary to assess toxicity profiles. #### c. Drug-Like Properties - The hydrophilic (carboxamide) and hydrophobic (sulfonyl) nature of the molecule may influence permeability and bioavailability. Lipinski’s Rule of Five should be evaluated to ensure drug-like properties. --- ### 4. Computational and Experimental Considerations - In Silico Modeling: - Molecular docking can predict interactions with target proteins (e.g., kinases, GPCRs). - ADMET prediction tools can assess absorption, distribution, metabolism, excretion, and toxicity. - Experimental Validation: - In vitro assays (e.g., enzyme inhibition, cell-based assays) to confirm target engagement. - In vivo studies to evaluate pharmacokinetics and therapeutic efficacy. --- ### 5. Conclusion The molecule N'-((1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl)carbonyl)benzenecarboxamide possesses promising structural features that could make it a valuable candidate for drug development, particularly in chronic disease and cancer therapies. However, experimental validation and optimization are essential to address metabolic stability, selectivity, and drug-like properties. As computational methods and experimental techniques advance, this molecule may become a key player in modern drug discovery. Next Steps: - Conduct computational modeling to identify potential targets and optimize the molecule. - Perform in vitro and in vivo testing to evaluate efficacy and safety. - Explore prodrug design strategies to enhance targeted delivery and reduce toxicity.478030-80-7 (N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE) Related Products
- 1859684-44-8(4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)
- 65202-56-4(3-fluoro-6-methylpyridazine)
- 1224169-47-4(2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride)
- 1456695-29-6(Ethyl 3-formylcyclobutane-1-carboxylate)
- 1993342-23-6((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid)
- 2034508-06-8(2-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide)
- 361171-04-2(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)
- 6509-07-5(dimethyloxirane-2-carbonitrile)
- 2168517-54-0(2-4-(difluoromethyl)thiophen-3-yl-6-methylpiperidin-3-amine)
- 1805452-61-2(3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-6-methanol)
